6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine
Description
Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Chemical Biology and Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole (B17877), is a privileged structure in medicinal chemistry due to its versatile biological activities and its presence in a number of clinically approved drugs. pharmablock.comnih.gov Its structural similarity to the endogenous purine (B94841) bases allows it to effectively interact with the ATP-binding sites of various kinases, making it a cornerstone for the design of kinase inhibitors. pharmablock.com
Derivatives of 7-azaindole have been successfully developed as potent inhibitors of a wide range of protein kinases that are implicated in cancer and other diseases. For instance, this scaffold is a key component of Vemurafenib, a B-Raf enzyme inhibitor approved for the treatment of late-stage melanoma. pharmablock.com Furthermore, research has demonstrated the utility of the 7-azaindole core in developing inhibitors for other critical kinase targets, including Colony-Stimulating Factor 1 Receptor (CSF1R), Monopolar Spindle 1 (MPS1), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1). chemicalbook.com The ability of the 7-azaindole nucleus to be readily functionalized at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, further cementing its importance in drug discovery. nih.gov The broad applicability of this scaffold extends beyond oncology, with derivatives being investigated for a range of other therapeutic areas.
Overview of the 6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine Core Structure and its Derivatization Potential
The core structure of this compound presents multiple avenues for chemical modification, making it a valuable building block for the synthesis of diverse compound libraries. The key reactive sites for derivatization are the chloro-substituent at the 6-position and the amino group at the 3-position.
The chlorine atom on the pyridine (B92270) ring is a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. For example, Suzuki coupling can be employed to introduce new aryl or heteroaryl groups, while Buchwald-Hartwig amination allows for the installation of various amino moieties.
The primary amine at the 3-position of the pyrrole (B145914) ring is also a key site for derivatization. It can readily undergo reactions such as acylation to form amides, sulfonylation to produce sulfonamides, and reactions with isocyanates to yield ureas. These functional groups are prevalent in many biologically active molecules as they can participate in crucial hydrogen bonding interactions with protein targets.
The synthesis of the parent compound, 6-chloro-1H-pyrrolo[2,3-b]pyridine, has been described and serves as an important intermediate. guidechem.com The introduction of the 3-amino group can be achieved through established methods such as nitration of the pyrrole ring followed by reduction. This provides a pathway to the title compound, which can then be further elaborated using the aforementioned derivatization strategies to explore structure-activity relationships in drug discovery programs. The strategic placement of the chloro and amino groups makes this compound a highly adaptable scaffold for the generation of novel chemical entities with potential therapeutic applications.
Below are the chemical properties of the closely related precursor, 6-chloro-1H-pyrrolo[2,3-b]pyridine.
Table 1: Physicochemical Properties of 6-chloro-1H-pyrrolo[2,3-b]pyridine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅ClN₂ | nih.gov |
| Molecular Weight | 152.58 g/mol | nih.gov |
| XLogP3 | 2.3 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1H-pyrrolo[2,3-b]pyridine |
| Vemurafenib |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOOCWFYEAKPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloro 1h Pyrrolo 2,3 B Pyridin 3 Amine and Its Analogs
Strategies for 1H-Pyrrolo[2,3-b]pyridine Core Construction
The foundational 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole (B17877), is a privileged scaffold in medicinal chemistry. uni-rostock.de Its synthesis has been approached through various classical and modern methodologies, each with its own set of advantages and limitations. While classical indole (B1671886) syntheses like the Fischer and Madelung cyclizations can be adapted, they often prove challenging for azaindoles, necessitating modified conditions or alternative organometallic strategies. rsc.orgrsc.org
The Madelung synthesis, which traditionally involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base, can be adapted for the synthesis of 7-azaindoles. This route typically starts from an appropriately substituted 2-aminopyridine, which is first acylated and then cyclized. However, the direct application of classical Madelung conditions is often inefficient for pyridine-based substrates. rsc.org Researchers have investigated modifications to this method to improve yields and make the conditions less harsh. rsc.org These adaptations are crucial for creating substituted 7-azaindole cores that can be further elaborated into complex molecules.
A range of cyclization strategies beyond the Madelung approach have been developed for constructing the 7-azaindole core. These methods often provide better yields and greater functional group tolerance.
Palladium-Catalyzed Cyclization: A prominent modern approach involves a two-step sequence starting from 2-amino-3-iodopyridine. organic-chemistry.org A Sonogashira coupling with a terminal alkyne yields a 2-amino-3-(alkynyl)pyridine intermediate. Subsequent C-N bond formation via intramolecular cyclization, often facilitated by a base like potassium tert-butoxide in the presence of a crown ether, efficiently produces the 2-substituted 7-azaindole ring system. organic-chemistry.org
Rhodium-Catalyzed Annulation: Rhodium(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes presents another powerful method for synthesizing 7-azaindoles. nih.govrsc.org This approach avoids pre-functionalization of the pyridine (B92270) ring (like iodination) and can be highly efficient. nih.gov
Radical Cyclization: Free-radical intramolecular cyclization of precursors such as o-bromophenyl-substituted pyrrolylpyridinium salts offers an alternative route to fused pyrrolo-pyridine systems. nih.govbeilstein-journals.org
Bartoli and Chichibabin Reactions: The Bartoli reaction, which uses nitro-pyridines and vinyl Grignard reagents, and the Chichibabin reaction, involving the condensation of picolines with nitriles, are also established methods for creating the azaindole skeleton. nih.govnbuv.gov.ua
Table 1: Comparison of Core Construction Strategies
| Method | Typical Precursors | Key Reagents/Catalysts | Primary Advantage | Reference(s) |
|---|---|---|---|---|
| Madelung Adaptation | Acylated 2-aminopicolines | Strong base (e.g., NaNH₂, n-BuLi) | Classical, direct approach | rsc.org, rsc.org |
| Pd-Catalyzed Cyclization | 2-Amino-3-halopyridines, Alkynes | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I), Base | Good yields, functional group tolerance | organic-chemistry.org |
| Rh-Catalyzed Annulation | Aminopyridines, Alkynes | Rh(III) catalyst (e.g., [Cp*RhCl₂]₂) | C-H activation, high atom economy | nih.gov, rsc.org |
| Bartoli Reaction | Nitropyridines, Vinyl Grignard | Mg, THF | Utilizes readily available nitropyridines | nbuv.gov.ua |
Installation and Functionalization at the 6-Chloro Position
Introducing a chlorine atom at the C-6 position of the 7-azaindole core is a key step. This can be achieved either by direct chlorination of the pre-formed heterocycle or by building the ring system from a pyridine precursor that already contains the chlorine atom.
One documented method for synthesizing 6-chloro-1H-pyrrolo[2,3-b]pyridine begins with the parent 7-azaindole. guidechem.com The process involves:
N-Oxidation: Oxidation of the pyridine nitrogen in 7-azaindole using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
Chlorination: The resulting N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which installs the chlorine atom.
Deprotection/Deoxygenation: The final step involves removal of protecting groups and/or deoxygenation to yield the desired 6-chloro-1H-pyrrolo[2,3-b]pyridine. guidechem.com
An alternative strategy involves the chlorination of a 7-azaindoline intermediate followed by a dehydrogenation step to re-aromatize the pyrrole (B145914) ring, yielding the 6-chloro-7-azaindole. google.com Furthermore, rhodium-catalyzed C-H chlorination using 1,2-dichloroethane (B1671644) as the chlorinating agent has been developed, offering a direct route, though regioselectivity can be a challenge. nih.gov
Introduction and Transformation of the 3-Amino Group
The final stage in the synthesis of the target compound is the installation of the 3-amino group onto the 6-chloro-1H-pyrrolo[2,3-b]pyridine framework. This is most commonly achieved through the reduction of a 3-nitro precursor or by the transformation of other functional groups at the C-3 position.
This is a robust and widely used two-step method.
Nitration: The 6-chloro-1H-pyrrolo[2,3-b]pyridine substrate undergoes electrophilic nitration. The pyrrole ring of the 7-azaindole system is electron-rich, and electrophilic substitution occurs preferentially at the C-3 position. rsc.org Treatment with a nitrating agent, such as nitric acid in sulfuric acid, yields the key intermediate, 6-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.
Reduction: The nitro group of this intermediate is then reduced to the primary amine. This transformation can be accomplished using a variety of standard reducing agents.
Table 2: Reagents for Nitro Group Reduction
| Reducing Agent | Typical Conditions | Notes | Reference(s) |
|---|---|---|---|
| Iron (Fe) powder | Acetic acid or NH₄Cl (aq) | Classical, cost-effective method | nbuv.gov.ua |
| Tin(II) Chloride (SnCl₂) | HCl, Ethanol | Effective for aromatic nitro compounds | nbuv.gov.ua |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | Clean reaction, high yield | nbuv.gov.ua |
An alternative to the nitro-reduction pathway is to start with a different functional group at the C-3 position and convert it to the amine. This provides synthetic flexibility.
From 3-Carbaldehyde: The synthesis can start with 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This aldehyde can be converted to the 3-amino derivative through processes like the formation of an oxime followed by reduction, or via direct reductive amination. The precursor, 7-azaindole-3-carbaldehyde, is a known compound. sigmaaldrich.com
From 3-Carbonitrile: Similarly, the route can proceed from 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under specific conditions. The parent 7-azaindole-3-carbonitrile is also a known synthetic starting material. synquestlabs.com
These interconversions allow for diverse synthetic planning, depending on the availability of starting materials and the compatibility of other functional groups present in the molecule.
Regioselectivity Control in Functionalization Reactions of the Pyrrolo[2,3-b]pyridine Core
The functionalization of the 7-azaindole scaffold is a central theme in the synthesis of complex derivatives due to the medicinal importance of this structural motif. rsc.orgresearchgate.net Achieving regioselectivity—the ability to introduce a chemical group at a specific position on the molecule—is paramount. The pyrrolo[2,3-b]pyridine core has several positions available for substitution (C2, C3, C4, C5, C6), and the inherent electronic properties of the fused pyridine and pyrrole rings often lead to a mixture of products without careful control.
Advances in metal-catalyzed C-H bond functionalization have provided powerful tools for selectively modifying the 7-azaindole ring. rsc.org The choice of catalyst, directing group, and reaction conditions dictates the position of functionalization. For instance, the C3 position is often the most nucleophilic and reactive site for electrophilic substitution. However, directing groups can steer reactions to other, less intuitively reactive positions.
A notable strategy involves the use of a "directed metalation group" (DMG). In one approach, a carbamoyl (B1232498) group attached to the N1 position of the pyrrole ring can direct metalation (the replacement of a hydrogen atom with a metal, typically lithium) to the C2 position. scispace.com A subsequent "DMG dance" can occur, where the carbamoyl group migrates from N1 to the N7 position of the pyridine ring. This migration then redirects metalation to the C6 position. scispace.com This sequence allows for the iterative and highly selective functionalization at both the C2 and C6 positions. scispace.com
Palladium and rhodium catalysts are frequently employed to achieve regioselective C-H functionalization. researchgate.net For example, palladium-catalyzed direct C-H arylation of N-methyl-7-azaindole with arylboronic acids has been shown to occur selectively at the C2 position. researchgate.net In contrast, using a glycine (B1666218) transient directing group can facilitate palladium-catalyzed arylation and olefination at the remote C4 position. researchgate.net Rhodium(III) catalysis can achieve a double C-H activation to create complex annulated 7-azaindole derivatives. researchgate.net
The table below summarizes various methods for achieving regioselective functionalization of the 7-azaindole core.
Table 1: Regioselective Functionalization of the Pyrrolo[2,3-b]pyridine (7-Azaindole) Core
| Target Position | Reaction Type | Catalyst/Reagent | Key Features |
|---|---|---|---|
| C2 | Direct Arylation | Pd-catalyst | Achieved on N-methyl-7-azaindole with arylboronic acids. researchgate.net |
| C2 | Directed Metalation | LDA / N1-carbamoyl DMG | A carbamoyl directing group on the pyrrole nitrogen directs lithiation to C2. scispace.com |
| C3 | Alkynylation | Pd(OAc)2 | Classical C3 alkynylation is observed on unsubstituted 7-azaindole. researchgate.net |
| C4 | Arylation/Olefination | Pd(II)-catalyst | Utilizes an inexpensive glycine transient directing group to target the remote C4 position. researchgate.net |
| C6 | Directed Metalation | LDA / N7-carbamoyl DMG | A "DMG dance" moves the directing group from N1 to N7, enabling subsequent metalation at C6. scispace.com |
Advanced Synthetic Strategies for Analog Development
The creation of analogs of 6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine often relies on powerful cross-coupling reactions to build molecular complexity from a pre-functionalized pyrrolo[2,3-b]pyridine core. These methods are essential for structure-activity relationship (SAR) studies in drug discovery. nih.gov
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are cornerstones of modern synthetic chemistry and are widely applied to the 7-azaindole system. nih.gov These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the attachment of diverse chemical groups to the core scaffold.
One successful strategy involves a chemoselective Suzuki-Miyaura cross-coupling on a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This reaction selectively forms a carbon-carbon bond at the C2 position by coupling the iodo-substituted core with a boronic acid derivative. Following this, a Buchwald-Hartwig amination can be performed at the C4 position to introduce a nitrogen-based substituent. nih.gov The success of these sequential couplings often requires the use of protecting groups, such as the trimethylsilylethoxymethyl (SEM) group, on the pyrrole nitrogen to prevent side reactions. nih.gov
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is another key tool. It can be used to synthesize 7-azaindole derivatives from 3-alkynyl-2-aminopyridines. nih.gov More complex, multi-substituted analogs can be accessed through a double Sonogashira reaction starting from a di-halogenated aminopyridine, followed by cyclization to form the pyrrolo[2,3-b]pyridine ring. nih.gov
The development of inhibitors for the Colony-Stimulating Factor 1 Receptor (CSF1R) showcases these advanced strategies. In one example, a Suzuki-Miyaura reaction was used to couple (6-chloropyridin-3-yl)boronic acid to the C5 position of a pyrrolo[2,3-d]pyrimidine core, a closely related scaffold. mdpi.com Subsequent Buchwald-Hartwig amination was then employed to build further complexity. mdpi.com
The following table highlights advanced synthetic reactions used in the development of pyrrolo[2,3-b]pyridine analogs.
Table 2: Advanced Synthetic Strategies for Pyrrolo[2,3-b]pyridine Analog Development
| Reaction Type | Key Reactants | Catalyst System | Purpose |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-Iodo-4-chloropyrrolopyridine, Arylboronic acid | Pd(PPh₃)₄ or Pd₂(dba)₃ | Forms a C-C bond at the C2 position to introduce aryl groups. nih.gov |
| Buchwald-Hartwig Amination | 4-Chloro-2-aryl-pyrrolopyridine, Secondary amine | Pd(OAc)₂ / RuPhos | Forms a C-N bond at the C4 position to introduce amine functionalities. nih.gov |
| Sonogashira Coupling | 2-Amino-3-iodo-5-nitropyridine, Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Used as a key step in the initial construction of the 7-azaindole ring system. nih.gov |
| Buchwald-Hartwig Amination | 6-Chloropyridin-3-yl substituted pyrrolopyrimidine, Amine | Pd(OAc)₂ / BINAP | Used to displace a chloro group on a pyridine ring attached to the core scaffold. mdpi.com |
Medicinal Chemistry and Biological Evaluation
Biological Targets and Molecular Mechanisms of Action
The 1H-pyrrolo[2,3-b]pyridine nucleus serves as a versatile template for designing kinase inhibitors. Its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a privileged scaffold in drug discovery. Modifications at different positions of the pyrrolopyridine ring system allow for the fine-tuning of potency and selectivity against specific biological targets.
Derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated inhibitory activity against several key kinase families, highlighting the broad therapeutic potential of this chemical class.
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, when abnormally activated, is a critical driver in the development and progression of various cancers. nih.govrsc.org Consequently, targeting FGFRs is a promising strategy for cancer therapy. nih.govrsc.org A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent FGFR inhibitors. nih.govrsc.org
Initial studies identified a compound with a 1H-pyrrolo[2,3-b]pyridine core that exhibited FGFR1 inhibitory activity with an IC₅₀ value of 1.9 μM. nih.gov Structure-activity relationship (SAR) optimization of this hit led to the discovery of compound 4h , which demonstrated potent, pan-FGFR inhibitory activity. nih.govrsc.org This compound showed significantly improved potency against FGFR1, FGFR2, and FGFR3, with a high ligand efficiency. nih.govrsc.org
Table 1: FGFR Inhibitory Profile of Compound 4h
| Kinase | IC₅₀ (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
In separate research, pyrrolo[2,3-b]pyridine-3-one derivatives were developed as irreversible inhibitors of FGFR4, with one compound showing an IC₅₀ of 51.6 nM and antiproliferative effects against the Hep3B hepatocellular carcinoma cell line. documentsdelivered.com
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, is integral to cytokine signaling pathways that regulate immune and inflammatory responses. acs.orgresearchgate.net Selective inhibition of JAK isoforms is a key therapeutic goal for autoimmune diseases and some cancers. acs.orgresearchgate.net
Researchers designed a series of N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides to achieve JAK1 selectivity. acs.org This effort led to the identification of compound 31g and its more active (S,S)-enantiomer, 38a , as potent and highly selective inhibitors of JAK1 over other JAK family members. acs.org
Table 2: JAK Inhibition Profile of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
|---|---|---|---|---|
| 31g | 1.5 | 100 | 150 | 49 |
| 38a ((S,S)-enantiomer of 31g) | 0.8 | 86 | 110 | 23 |
Furthermore, the related tricyclic 3-methyl-1,6-dihydrodipyrrolo[2,3-b:2′,3′-d]pyridine scaffold, designed through a rigidization approach based on the JAK inhibitor tofacitinib, yielded inhibitors with picomolar affinity for JAK3. scilit.com One compound from this series achieved an IC₅₀ value as low as 220 pM with selectivity for JAK3 over other JAK isoforms. scilit.com
TRAF2 and NCK-Interacting Kinase (TNIK) has emerged as a target in cancer, particularly colorectal cancer. researchgate.net During an in-house screening, the 1H-pyrrolo[2,3-b]pyridine scaffold was identified as a potent inhibitor of TNIK. researchgate.netnih.gov Subsequent design and synthesis of several series of derivatives led to compounds with exceptionally potent TNIK inhibition, with some exhibiting IC₅₀ values below 1 nM. researchgate.netnih.gov These findings highlight the potential of this scaffold for developing new anticancer agents targeting TNIK. researchgate.net
The protein kinase MPS1 (also known as TTK) is a critical component of the spindle assembly checkpoint and is overexpressed in many human cancers, making it an attractive oncology target. nih.govnih.gov While direct inhibition of MPS1 by 6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine derivatives is not extensively documented in the provided sources, research into the related 1H-pyrrolo[3,2-c]pyridine scaffold has proven successful. nih.govnih.gov A structure-based optimization program of this isomeric core led to the discovery of compound 65 (CCT251455) , a highly potent and selective inhibitor of MPS1. nih.gov This compound demonstrated an MPS1 IC₅₀ of 0.04 μM and showed excellent translation to cell-based potency. nih.gov This suggests that pyrrolopyridine isomers are viable scaffolds for targeting MPS1.
The Colony Stimulating Factor 1 Receptor (CSF1R) is a tyrosine kinase essential for the differentiation and survival of most tissue-resident macrophages. nih.gov Inhibiting CSF1R is a therapeutic strategy for various inflammatory diseases and cancers where tumor-associated macrophages play a role. nih.gov
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been explored for CSF1R inhibition. nih.gov In one study, a series of novel pyrrolo[2,3-b]pyridine-based compounds were designed and synthesized. acs.org These compounds were evaluated for their CSF1R inhibitory activity, with modifications to the pyridine (B92270) ring and other fragments influencing potency. acs.org For example, replacing a chlorine atom with fluorine on the pyridine ring resulted in a slight decrease in activity. acs.org
Table 3: CSF1R Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Modification | CSF-1R IC₅₀ (μM) |
|---|---|---|
| I-2 | 5-Chloro (Reference) | 0.015 ± 0.003 |
| I-3 | 5-Fluoro | 0.021 ± 0.002 |
| I-4 | 4-Fluoro | 0.025 ± 0.005 |
Interestingly, a direct comparison showed that a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine analogue was 20-fold less potent as a CSF1R inhibitor than its corresponding pyrrolo[2,3-d]pyrimidine parent compound, underscoring the critical role of the nitrogen position within the core scaffold for efficient kinase binding. nih.gov
Kinase Inhibition Profiles
Cdc7 Kinase Inhibition
Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication. nih.gov Its role in the cell cycle makes it an attractive target for the development of novel anticancer therapeutics. A potent inhibitor of Cdc7, PHA-767491, incorporates a pyrrolo-pyridinone structure. nih.gov This compound effectively blocks DNA synthesis by preventing the activation of replication origins without impeding the progression of the replication fork. Research has shown that treatment with PHA-767491 leads to apoptotic cell death in various cancer cell lines and inhibits tumor growth in preclinical models, highlighting the therapeutic potential of targeting Cdc7. nih.gov
Phosphodiesterase 4B (PDE4B) Inhibition
Phosphodiesterase 4B (PDE4B) is an enzyme involved in the regulation of intracellular signaling pathways. While specific studies focusing solely on this compound derivatives as PDE4B inhibitors are not extensively detailed in the provided results, the broader class of nitrogen-containing heterocycles is of significant interest in medicinal chemistry for targeting phosphodiesterases. The structural features of the pyrrolopyridine core could be exploited to design selective PDE4B inhibitors, although specific examples directly linking this scaffold to potent PDE4B inhibition require further investigation.
Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) Inhibition
Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) is another kinase implicated in various cellular processes, and its inhibition is a therapeutic strategy for several diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized in the design of kinase inhibitors, and while direct evidence for SGK-1 inhibition by this compound derivatives is not prominent in the search results, the general applicability of this scaffold in kinase inhibitor design suggests its potential. Further screening and optimization would be necessary to establish a clear structure-activity relationship for SGK-1 inhibition.
Spleen Tyrosine Kinase (SYK) and Fms-Like Tyrosine Kinase 3 (FLT3) Inhibition
Fms-Like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the pathogenesis of acute myeloid leukemia (AML). nih.govnih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent FLT3 inhibitors. nih.gov
In a recent study, two series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as FLT3 inhibitors. Among these, compound CM5 demonstrated significant inhibitory activity against both wild-type FLT3 and the clinically relevant FLT3-ITD mutant, with inhibitory percentages of 57.72% and 53.77%, respectively, at a concentration of 1 µM. nih.gov Furthermore, CM5 showed potent antiproliferative activity against FLT3-dependent human AML cell lines. nih.gov
| Compound | Target | Inhibition (%) @ 1 µM | Cell Line | IC50 (µM) |
|---|---|---|---|---|
| CM5 | FLT3 | 57.72 | MOLM-13 (FLT3-ITD) | 0.75 |
| FLT3-ITD | 53.77 | MV4-11 (FLT3-ITD) | 0.64 |
Other Enzyme and Receptor Modulation Mechanisms
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to the inhibition of other kinases and enzymes. For instance, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been optimized as potent inhibitors of Insulin-like Growth Factor 1 Receptor (IGF-1R) and for selectivity against JNK1 and 3. nih.gov Additionally, pyrrolopyridine derivatives have been investigated as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govmdpi.com A notable example is the development of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based inhibitors of NADPH oxidase 2 (NOX2), such as GSK2795039. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, SAR studies have revealed several key insights. nih.gov
In the context of FLT3 inhibition, modifications at various positions of the pyrrolopyridine ring have been explored. The introduction of different substituents on the amine at the 3-position and on the pyridine ring can significantly impact the inhibitory activity. For example, the development of the FLT3 inhibitor CM5 involved systematic modifications to target the hydrophobic back pocket of the kinase. nih.gov
For CSF1R inhibitors, the substitution pattern on the pyrrolopyridine core is critical. One study found that a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivative was significantly less potent than its pyrrolopyrimidine parent compound, indicating the importance of the nitrogen at the N-3 position of the pyrimidine (B1678525) ring for efficient inhibition. nih.gov
Furthermore, in the development of MPS1 inhibitors from a 1H-pyrrolo[3,2-c]pyridine scaffold, initial hits suffered from poor selectivity and metabolic instability. nih.gov Guided by structure-based design, modifications led to compounds with improved profiles. For example, the introduction of an aniline (B41778) group at a specific position improved both potency and pharmacokinetic properties. nih.gov
These examples underscore the importance of detailed SAR studies in transforming a promising scaffold like 6-chloro-1H-pyrrolo[2,3-b]pyridine into a viable drug candidate.
Impact of Substitutions on the 1H-Pyrrolo[2,3-b]pyridine Core
Substitutions at various positions on the 1H-pyrrolo[2,3-b]pyridine ring system profoundly influence biological activity. The nature, size, and electronic properties of these substituents dictate the compound's interaction with its biological target.
For instance, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as phosphodiesterase 4B (PDE4B) inhibitors, the substituents on the amide portion were crucial for activity. nih.gov Structure-activity relationship (SAR) studies revealed the importance of ring size and hydrophobicity in this position for both potency and selectivity. nih.gov Similarly, for fibroblast growth factor receptor (FGFR) inhibitors, introducing methoxy (B1213986) groups at the 3- and 5-positions of a phenyl ring attached to the core significantly improved FGFR1 potency and cellular activity. nih.govrti.org Conversely, bulky groups like trifluoromethyl or benzyloxy at the 4-position of the same phenyl ring led to a decline in activity. nih.govrti.org
Further studies have highlighted the importance of specific substitution patterns for various targets:
C4 and C5 Positions: The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position resulted in a significant increase in Janus Kinase 3 (JAK3) inhibitory activity. rsc.org
C3 and C6 Positions: In the development of HIV-1 Integrase (IN) inhibitors, diaryl 7-azaindoles were investigated. Research indicated that a para-substitution on the C3 aryl ring and the presence of an aryl group at the C6 position were essential for enhanced inhibitory activity. nih.gov
These findings underscore that the biological profile of a 1H-pyrrolo[2,3-b]pyridine-based compound is a direct function of the specific substitution patterns around its core.
| Target | Scaffold Position | Substitution Effect on Activity | Reference |
| FGFR1 | Phenyl ring attached to core | 3,5-dimethoxy substitution increases potency. | nih.govrti.org |
| Phenyl ring attached to core | 4-trifluoromethyl or 4-benzyloxy substitution decreases activity. | nih.govrti.org | |
| JAK3 | C4 and C5 | Cyclohexylamino at C4 and carbamoyl at C5 increase activity. | rsc.org |
| HIV-1 IN | C3 and C6 | Aryl groups at both positions enhance inhibition. | nih.gov |
| PDE4B | C2 | Amide substituents' size and hydrophobicity are critical. | nih.gov |
Specific Role of the 6-Chloro Substitution
The 6-chloro substituent on the 1H-pyrrolo[2,3-b]pyridine core serves multiple strategic roles in medicinal chemistry. Its presence is not arbitrary; it functions both as a key synthetic handle and as a modulator of biological activity.
From a synthetic standpoint, the chlorine atom at the C6 position is an excellent leaving group for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the late-stage introduction of diverse aryl or heteroaryl groups, a critical step in the optimization of lead compounds. nih.gov For example, 6-chloro-3-iodo-N-protected 7-azaindoles are versatile starting materials for creating libraries of C3,C6-diaryl 7-azaindoles. nih.gov
Influence of the 3-Amino Group and its Derivatization on Biological Activity
The 3-amino group is a critical functional group that can serve as a key pharmacophoric element and a point for derivatization to modulate biological activity. The nitrogen atom and its associated protons can act as hydrogen bond donors, forming crucial interactions with amino acid residues in a protein's active site.
The reactivity of the 3-position of the 7-azaindole (B17877) core allows for various chemical modifications. For example, acylation of the 3-amino group can lead to amide derivatives, which can explore different binding pockets and improve potency. A series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated as inhibitors of maternal embryonic leucine (B10760876) zipper kinase (MELK). pharmablock.com Optimization of the substituent at this position led to the discovery of a compound (16h) with potent enzyme inhibition (IC₅₀ = 32 nM) and excellent anti-proliferative effects. pharmablock.com
The derivatization of the 3-amino group can significantly alter a compound's properties:
Potency: By introducing groups that can form additional favorable interactions with the target protein.
Selectivity: By designing substituents that exploit differences in the active sites of related proteins.
Physicochemical Properties: Affecting solubility and membrane permeability.
The parent compound, 1H-pyrrolo[2,3-b]pyridin-3-amine, serves as a foundational building block for creating extensive libraries of compounds through derivatization of its 3-amino group. uni.lu
Ligand Efficiency and Potency Optimization
Ligand efficiency (LE) is a key metric in drug discovery that relates the potency of a compound to its size (typically measured by the number of heavy atoms). Optimizing for high LE ensures that potency is derived from specific, high-quality interactions rather than non-specific lipophilicity. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an excellent starting point for generating potent inhibitors with high ligand efficiency.
A notable example comes from the development of FGFR inhibitors. Through structure-based optimization of an initial hit compound, researchers developed derivative 4h . nih.govrti.org This compound not only exhibited potent pan-FGFR inhibitory activity (IC₅₀ values of 7, 9, and 25 nM for FGFR1-3, respectively) but also showed a significant improvement in ligand efficiency, which increased from 0.13 to 0.44. nih.govrti.org
Potency optimization is a central goal in medicinal chemistry, and derivatives of the 1H-pyrrolo[2,3-b]pyridine core have achieved nanomolar potency against a variety of targets.
| Compound Series | Target Kinase | Optimized IC₅₀ | Reference |
| Diarylurea Derivatives | CDK8 | 51.3 nM | nih.gov |
| 3-Substituted Derivatives | MELK | 32 nM | pharmablock.com |
| Phenylpropenamide Derivatives | CDK8 (Type II) | 48.6 nM | chemimpex.com |
| Derivatives with Sulfur Linker | c-Met | 22.8 nM | acs.org |
| Optimized FGFR Inhibitors | FGFR1 | 7 nM | nih.govrti.org |
This data demonstrates the scaffold's versatility and its amenability to optimization strategies that yield highly potent and efficient drug candidates.
Rational Design and Lead Optimization Strategies
Rational, structure-based design plays a pivotal role in transforming initial hits based on the this compound scaffold into viable drug candidates. Techniques like pharmacophore modeling and scaffold hopping are instrumental in this process.
Pharmacophore Modeling
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov For the 1H-pyrrolo[2,3-b]pyridine scaffold, a typical pharmacophore model for kinase inhibition includes:
Hydrogen Bond Donors/Acceptors: The pyrrole (B145914) NH and the pyridine nitrogen are key features, often forming hydrogen bonds with the "hinge" region of the kinase active site. nih.gov
Aromatic/Hydrophobic Regions: The bicyclic core itself provides a hydrophobic surface that can engage in π-π stacking interactions with aromatic residues like phenylalanine in the active site. nih.gov
Additional Interaction Points: Substituents, such as the 3-amino group or a group at the 6-position, provide vectors for introducing additional hydrogen bond donors/acceptors or hydrophobic moieties to target specific pockets. pharmablock.comnih.gov
Docking studies on 7-azaindole-based CDK8 inhibitors have revealed that the azaindole core forms two hydrogen bonds with the backbone of an alanine (B10760859) residue, while an attached benzene (B151609) ring engages in π-π stacking with a phenylalanine residue. nih.gov These specific interactions form the basis of a pharmacophore model used to guide the design of new, more potent inhibitors.
Scaffold Hopping Approaches in Drug Discovery
Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel molecular cores (scaffolds) that can maintain the essential pharmacophoric features of a known active compound. nih.gov This approach is valuable for discovering compounds with improved properties (e.g., better ADME profiles, novel intellectual property).
The 1H-pyrrolo[2,3-b]pyridine scaffold itself has been identified through scaffold hopping experiments. In one study, it was discovered as a novel and potent core for PDE4B inhibitors by replacing the original pyrazolo[1,5-a]pyridine (B1195680) scaffold of a hit compound. nih.gov This hop led to an increase in potency, demonstrating the value of the 7-azaindole core. nih.gov
Furthermore, because 7-azaindoles are known bioisosteres of indoles and other heterocyclic systems like pyrrolo[2,3-d]pyrimidines, they are frequently used as replacement scaffolds during lead optimization to improve properties such as solubility or to explore new chemical space. nih.govnih.gov This interchangeability makes the 1H-pyrrolo[2,3-b]pyridine core a valuable tool in scaffold hopping strategies aimed at developing next-generation therapeutics.
Based on a comprehensive review of scientific literature, there is currently insufficient publicly available data to generate a detailed article on the chemical compound “this compound” that adheres to the specific sections and subsections of the provided outline.
The parent scaffold, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), is indeed a significant structure in medicinal chemistry and is frequently utilized as a core for developing kinase inhibitors. pharmablock.comnih.govnih.gov The intermediate, 6-chloro-1H-pyrrolo[2,3-b]pyridine, is a known compound used in chemical synthesis. guidechem.com
However, research and biological evaluations tend to focus on other variations of this scaffold. For instance, studies detail the biological activities of:
Derivatives with an amino group at a different position, such as 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, which have been investigated as CSF1R kinase inhibitors. nih.gov
Analogues with different substituents, such as 1H-pyrrolo[2,3-b]pyridine derivatives with a trifluoromethyl group, which have been evaluated as FGFR inhibitors. rsc.org
Other isomers of the core ring system, such as pyrrolo[3,2-b]pyridines and pyrrolo[2,3-c]pyridines. sigmaaldrich.com
The specific substitution pattern of a 3-amino group combined with a 6-chloro group on the 1H-pyrrolo[2,3-b]pyridine core is not described in the context of molecular hybridization, detailed enzymatic and cellular assays, immunomodulation studies, or kinase selectivity profiling in the reviewed literature.
Due to the strict requirement to focus solely on "this compound" and not introduce information from other related but chemically distinct compounds, it is not possible to provide a scientifically accurate article that fulfills the detailed requirements of the request.
Computational and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding modes of potential drug candidates and for structure-based drug design.
Ligand-Protein Binding Mode Predictions and Interactions with Active Sites
Molecular docking studies on derivatives of the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold have revealed key binding interactions within the active sites of various protein kinases. The pyrrolo[2,3-b]pyridine core is frequently observed to form crucial hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. tandfonline.comnih.gov For instance, in studies of c-Met kinase inhibitors, the pyrrolo[2,3-b]pyridine group consistently forms two hydrogen bonds with the backbone of Met1160 in the hinge region. tandfonline.com Similarly, in cyclin-dependent kinase 8 (CDK8), the 7-azaindole (B17877) moiety of inhibitor compounds forms two hydrogen-bonding interactions with Ala100. nih.gov
Beyond the hinge region, other parts of the molecules contribute to binding affinity and specificity. In many kinase inhibitors, substituted phenyl rings are involved in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, such as Phe1223 in c-Met and Phe97 in CDK8. nih.govnih.gov For example, in non-nucleoside reverse transcriptase (NNRTIs) inhibitors based on the 7-azaindole scaffold, a phenyl ring has been observed to be involved in π-stacking with residue Y181. nih.gov In the case of DDX3 helicase inhibitors, a 7-azaindole derivative was found to interact with key residues Tyr200 and Arg202 through π-interactions and hydrogen bonds within the ATP-binding pocket. nih.gov
These consistent binding patterns across different kinases highlight the importance of the 7-azaindole scaffold as a "hinge-binder," providing a stable anchor for the inhibitor and allowing for various substitutions to be made to optimize interactions with other parts of the active site.
Role of Specific Amino Acid Residues in Binding Pockets
The binding of 6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine and its analogs is critically dependent on interactions with specific amino acid residues within the target protein's binding pocket. These interactions dictate the affinity and selectivity of the inhibitor.
In kinase active sites, the hinge region residues are paramount. As mentioned, Met1160 in c-Met and Ala100 in CDK8 are key for hydrogen bonding with the pyrrolo[2,3-b]pyridine core. tandfonline.comnih.gov Other important interactions include:
Asp1222 in c-Met, which forms a hydrogen bond with the linker region of the inhibitor. tandfonline.com
Phe1223 and Phe1134 in c-Met, which engage in pi-pi interactions with aromatic moieties of the inhibitors.
In CDK8, Glu66 and Asp173 form hydrogen bonds with the urea (B33335) group of a 7-azaindole derivative, while Phe97 participates in pi-pi stacking. nih.gov
For HIV-1 reverse transcriptase, residues like Y181 are important for π-stacking interactions. nih.gov
In the case of DDX3 helicase, Tyr200 and Arg202 are crucial for binding a 7-azaindole derivative through a combination of π-interactions and hydrogen bonds. nih.gov
The following table summarizes key interacting residues for pyrrolo[2,3-b]pyridine and 7-azaindole derivatives with various protein targets, as identified in molecular docking studies.
| Protein Target | Key Interacting Residues | Type of Interaction | Reference |
| c-Met Kinase | Met1160, Asp1222 | Hydrogen Bonding | tandfonline.com |
| Phe1223, Phe1134 | π-π Stacking | ||
| CDK8 | Ala100, Glu66, Asp173 | Hydrogen Bonding | nih.gov |
| Phe97 | π-π Stacking | nih.gov | |
| HIV-1 RT | Y181 | π-Stacking | nih.gov |
| DDX3 Helicase | Tyr200, Arg202 | π-Interactions, Hydrogen Bonding | nih.gov |
| GSK-3β | ASP-133, VAL-135, LYS-85 | Hydrogen Bonding | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time, complementing the static picture offered by molecular docking. Such studies have been performed on systems containing pyrrolo[2,3-b]pyridine derivatives to assess the stability of the predicted binding modes and to analyze the conformational changes in both the ligand and the protein.
For instance, a 100-nanosecond MD simulation was conducted on a novel pyrrolo[2,3-b]pyridine derivative docked into the c-Met kinase active site. tandfonline.com The simulation revealed that the complex remained stable throughout, confirming the reliability of the docking results. tandfonline.com The key hydrogen bonds with Met1160 and Asp1222 were maintained, underscoring their significance in anchoring the inhibitor. tandfonline.com
Similarly, MD simulations were used to study the binding of pyrrolopyridine derivatives to Janus kinase 1 (JAK1). nih.gov These simulations helped to explore the binding conformations and analyze the stability of the inhibitors within the JAK1 binding site. nih.gov By calculating the binding free energy, researchers could predict the binding affinity of newly designed compounds, with several showing a higher predicted binding energy than existing inhibitors like Tofacitinib. nih.gov The root mean square deviation (RMSD) analysis from these simulations indicated that the systems reached equilibrium, suggesting stable binding. nih.gov
These studies demonstrate that MD simulations are a valuable tool for validating docking poses, understanding the dynamic stability of key interactions, and refining the design of more potent inhibitors based on the pyrrolo[2,3-b]pyridine scaffold.
WaterMap Analysis of Binding Pockets and Solvation Effects
No specific studies employing WaterMap analysis for this compound or its close derivatives were identified in the reviewed literature. WaterMap is a computational tool used to identify the locations and thermodynamic properties of water molecules in a protein's binding site. This information can be crucial for drug design, as displacing high-energy water molecules can lead to significant gains in binding affinity. While this specific analysis has not been reported, the general principles of solvation and desolvation are implicitly considered in binding free energy calculations performed in conjunction with molecular dynamics simulations.
Quantum Chemical Calculations related to Reactivity and Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their reactivity and intrinsic stability. For the 7-azaindole scaffold, such studies have been conducted to understand its fundamental chemical nature.
Ab initio calculations have shown that in the 7-azaindole system, the nitrogen atom of the pyridine (B92270) ring acts as both a π and σ acceptor, while the pyrrole (B145914) ring functions as a π donor and a σ acceptor. researchgate.net This electronic distribution influences the molecule's reactivity and its ability to participate in various non-covalent interactions. More recent studies using DFT at the B3LYP/6-311G(d,p) level of theory on 7-azaindole N-linked 1,2,3-triazoles have been used to calculate important chemical properties. rsc.org These include the chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), which are all crucial for predicting the reactivity and kinetic stability of the compounds. rsc.org Such calculations help in understanding the electronic effects of different substituents on the 7-azaindole core, which can be correlated with their biological activity.
The luminescent properties of 7-azaindole derivatives have also been a subject of research, with studies exploring their potential as blue emitters for organic light-emitting diodes (OLEDs). rsc.org These properties are directly related to the electronic structure of the molecule, which can be modeled using quantum chemical methods.
Advanced Characterization Techniques and Structural Analysis
Spectroscopic Characterization
Spectroscopy is fundamental to the initial identification and structural elucidation of novel chemical entities. Techniques like NMR, mass spectrometry, and vibrational spectroscopy (IR/Raman) offer a detailed picture of the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecule's structure.
For the 7-azaindole (B17877) scaffold, ¹H NMR spectra would typically show distinct signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings. The introduction of a chloro group at the C6 position and an amine group at the C3 position would induce predictable shifts in the signals of nearby protons compared to the unsubstituted 7-azaindole. For instance, ¹³C NMR is used to characterize all carbon atoms in the structure. nih.govuni-rostock.de In studies of related pyrrolo[2,3-d]pyrimidine derivatives, specific chemical shifts are reported, confirming the successful synthesis and substitution patterns. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrrolopyrimidine Analog Illustrative data based on a related structure to demonstrate typical chemical shifts.
| Atom | ¹³C NMR (ppm) | ¹H NMR (ppm) |
|---|---|---|
| Pyrrole NH | - | 11.68 (s, 1H) |
| Pyridine CH | 150.7, 148.7, 136.5 | 8.54 (dd), 7.95 (d), 7.75 (td) |
| Pyrrole CH | 121.7, 101.9 | 7.34 (d), 6.58 (m) |
| Other C/H | Various | Various |
Data derived from a representative N-methyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative. mdpi.com
Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). uni-rostock.deuv.mx For 6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (C₇H₆ClN₃), the expected monoisotopic mass would be approximately 167.0250 Da. The parent scaffold, 6-chloro-1H-pyrrolo[2,3-b]pyridine, has a calculated monoisotopic mass of 152.0141 Da. nih.gov
Electron impact (EI) mass spectra of 1H-pyrrolo[2,3-b]pyridines show characteristic fragmentation patterns, often involving the loss of HCN from the pyrrole ring, which helps in confirming the core structure. rsc.org The analysis of adducts, such as [M+H]⁺ or [M+Na]⁺, is also standard practice for molecular formula confirmation. uni.luuni.lu
Table 2: Predicted Mass Spectrometry Data for 6-chloro-1H-pyrrolo[3,2-b]pyridine Illustrative data for a structural isomer to show common adducts and their predicted mass-to-charge ratios.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 153.02141 |
| [M+Na]⁺ | 175.00335 |
| [M+K]⁺ | 190.97729 |
| [M-H]⁻ | 151.00685 |
Data for the isomeric compound 6-chloro-1H-pyrrolo[3,2-b]pyridine. uni.luuni.lu
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrational bands would include:
N-H stretching: Two distinct bands for the primary amine (NH₂) and one for the pyrrole N-H, typically in the 3200-3500 cm⁻¹ region.
C=C and C=N stretching: Aromatic ring vibrations in the 1400-1650 cm⁻¹ range.
C-Cl stretching: Typically found in the lower frequency region (600-800 cm⁻¹).
The gas-phase IR spectrum of the parent 7-azaindole has been extensively studied and assigned. rsc.org Raman spectroscopy provides complementary information and is particularly useful for studying symmetric vibrations and for analyzing samples in aqueous solutions. academicjournals.orgresearchgate.net These techniques are also valuable in co-crystal screening to detect shifts in vibrational modes that indicate hydrogen bonding and other intermolecular interactions between an active pharmaceutical ingredient and a coformer.
Table 3: Typical IR and Raman Vibrational Frequencies for Pyrrole and Pyridine Moieties
| Functional Group/Vibration | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|
| Pyrrole N-H Stretch | ~3400 | ~3400 |
| Amine N-H Stretch | 3300-3500 (asymmetric/symmetric) | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| C=C/C=N Ring Stretch | 1400-1650 | 1400-1650 |
| C-H In-plane Bend | 1000-1300 | 1000-1300 |
Frequency ranges are general and can be influenced by substitution and molecular environment. rsc.orgresearchgate.netresearchgate.net
X-ray Crystallography
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its solid state.
Table 4: Crystallographic Data for 7-Azaindole
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.312 |
| b (Å) | 14.960 |
| c (Å) | 15.509 |
| α (°) | 102.86 |
| β (°) | 108.78 |
| γ (°) | 90.71 |
Data from the single crystal X-ray diffraction of the parent compound, 7-azaindole. cdnsciencepub.com
The 7-azaindole scaffold is recognized as a "privileged structure" in drug discovery, frequently used as a hinge-binding motif in kinase inhibitors. jst.go.jpchemicalbook.comnih.gov Co-crystallization of a 7-azaindole derivative with its target protein, such as a kinase domain, is crucial for structure-based drug design. The resulting X-ray structure reveals the precise binding mode, including the key hydrogen bonds and hydrophobic interactions that govern inhibitor potency and selectivity. nih.govnih.gov
Systematic analysis of co-crystal structures in the Protein Data Bank (PDB) shows that 7-azaindole inhibitors can adopt different binding modes ("normal," "flipped," or "non-hinge"), which can be influenced by minor structural modifications. jst.go.jpchemicalbook.com For example, the N7 atom of the pyridine ring and the N1-H of the pyrrole ring can form critical bidentate hydrogen bonds with the kinase hinge region backbone. nih.gov
Table 5: Examples of 7-Azaindole Derivatives Co-crystallized with Kinase Targets
| Compound Type | Kinase Target | Key Interaction Feature | PDB ID Example |
|---|---|---|---|
| 7-Azaindole Derivative | PI3Kγ | Forms two hydrogen bonds with Val882 in the hinge region. | 3L08 |
| Pyrrolo[2,3-b]pyridine | LRRK2 | Interacts with the Met84 gatekeeper residue. | Not specified |
| 7-Azaindolylideneimidazole | GSK3β | 7-azaindole moiety acts as the hinge-binding motif. | Not specified |
| Pyrrolo[2,3-d]pyrimidine | CDK9 | N3 of the core accepts a hydrogen bond from Cys106. | 4BCF |
Information compiled from various studies on kinase inhibitors. nih.govnih.govnih.govacs.org
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks for this compound
A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific experimental studies, such as single-crystal X-ray diffraction analysis, for the compound this compound. Consequently, detailed research findings and data tables regarding its specific intermolecular interactions and hydrogen bonding networks are not available.
The analysis of such interactions is fundamental to understanding the supramolecular chemistry of a compound, influencing its physical properties like melting point, solubility, and crystal packing. This type of analysis relies on advanced characterization techniques, primarily single-crystal X-ray diffraction, which provides precise atomic coordinates from which intermolecular distances and angles can be calculated.
While general principles of hydrogen bonding can be inferred from the molecular structure of this compound, which contains potential hydrogen bond donors (the amine -NH2 group and the pyrrole N-H) and acceptors (the pyridine nitrogen and the chloro group), the absence of empirical data precludes a detailed and scientifically accurate discussion of its specific hydrogen bonding motifs and networks in the solid state.
Further research, specifically the successful crystallization of this compound and its subsequent analysis by X-ray crystallography, would be required to generate the data necessary for the requested detailed analysis and to populate the corresponding data tables.
Future Research Directions and Applications in Chemical Biology
Exploration of Novel and Efficient Synthetic Pathways
The synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, can be challenging, often requiring multi-step procedures. Future research will likely focus on developing more efficient and versatile synthetic routes to 6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine and its derivatives. Key areas of exploration will include:
Palladium-catalyzed cross-coupling reactions: Techniques like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions have been employed for the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov Future work could optimize these methods for the specific synthesis of this compound, focusing on chemoselectivity and yield improvement.
One-pot synthesis: Developing one-pot reactions where multiple synthetic steps are combined without isolating intermediates can significantly improve efficiency and reduce waste.
Flow chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and facilitating scalability.
A significant challenge in the synthesis of substituted pyrrolopyridines is controlling the regioselectivity of reactions. For instance, in some cases, palladium-catalyzed reactions have shown a preference for substitution at the C-2 position over the C-4 position. nih.gov Overcoming these challenges through the development of novel catalytic systems and protecting group strategies will be a crucial aspect of future synthetic explorations.
Discovery and Validation of New Biological Targets
The pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors. dntb.gov.ua Derivatives of this scaffold have shown inhibitory activity against a range of kinases, highlighting the potential of this compound as a starting point for the discovery of new targeted therapies.
Table 1: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Examples | Rationale |
| Kinases | CSF1R, JAK1 | The pyrrolopyrimidine core, a bioisostere of the pyrrolo[2,3-b]pyridine scaffold, is present in inhibitors of these kinases. nih.govnih.govmdpi.com |
| Other Enzymes | Not yet identified | The unique electronic and structural properties of the compound could lead to interactions with other enzyme families. |
| Receptors | Not yet identified | Further screening and biological evaluation are needed to explore potential interactions with various receptor types. |
Future research will involve high-throughput screening of this compound and its analogs against diverse panels of biological targets. Once initial hits are identified, further validation through biochemical and cellular assays will be necessary to confirm their mechanism of action and therapeutic potential.
Development of Advanced Analogues with Tuned Selectivity and Potency
Building upon the core structure of this compound, the development of advanced analogues with improved selectivity and potency is a key future direction. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new compounds.
Key strategies for developing advanced analogues include:
Modification of substituents: Introducing different functional groups at various positions of the pyrrolo[2,3-b]pyridine ring can significantly impact the compound's binding affinity and selectivity for its biological target. For example, modifications to the aryl group in 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines have been shown to influence their inhibitory activity. nih.gov
Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic profiles or reduced off-target effects. The interchangeability of the 7-azaindole (B17877) and pyrrolopyrimidine scaffolds is a testament to this approach. nih.gov
Scaffold hopping: Exploring alternative heterocyclic scaffolds that mimic the key pharmacophoric features of this compound could lead to the discovery of novel chemical series with distinct intellectual property.
The ultimate goal is to develop drug candidates with high potency against their intended target and minimal activity against other related proteins, thereby reducing the potential for side effects.
Integration of Artificial Intelligence and Machine Learning in Design and Discovery Processes
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the development of this compound derivatives will undoubtedly benefit from these technologies. nih.govmdpi.com
Table 2: Applications of AI and ML in the Development of this compound Analogues
| Application | Description | Potential Impact |
| Virtual Screening | AI algorithms can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov | Significantly accelerates the identification of initial hit compounds. |
| De Novo Drug Design | Generative AI models can design novel molecules with desired properties, such as high potency and good pharmacokinetic profiles. | Enables the exploration of novel chemical space and the creation of innovative drug candidates. |
| Predictive Modeling | ML models can be trained to predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds. nih.gov | Reduces the need for extensive and costly experimental testing in the early stages of drug discovery. |
| SAR Analysis | AI can analyze complex structure-activity relationship data to identify key molecular features that contribute to a compound's activity. mdpi.com | Provides valuable insights for the rational design of more potent and selective analogues. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine, and how can intermediates be characterized?
- Methodological Answer : Initial synthesis often involves halogenation or substitution reactions on pyrrolopyridine scaffolds. Key intermediates (e.g., 6-bromo or 4-chloro derivatives) should be analyzed via / NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity. For example, pyridinylmethyl-substituted analogs (e.g., 6-allyl-3-(6-chloro-3-pyridylmethyl) derivatives) have been structurally validated using X-ray crystallography .
Q. Which spectroscopic techniques are critical for verifying the structure of this compound?
- Methodological Answer : Use a combination of:
- NMR : -NMR to confirm aromatic proton environments and substituent positions.
- FT-IR : Identify amine (-NH) and C-Cl stretches (600–800 cm).
- X-ray crystallography : For unambiguous confirmation of molecular geometry, as demonstrated in triazolopyrimidine analogs .
Q. How can researchers assess the purity of this compound?
- Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) and a C18 column. Calibrate using reference standards of structurally related compounds (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidines) . Note that commercial suppliers like Sigma-Aldrich do not provide analytical data, necessitating in-house validation .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use quantum mechanical calculations (e.g., DFT) to model reaction pathways. The ICReDD framework combines quantum chemical reaction path searches with experimental feedback to identify optimal conditions for substitutions (e.g., chlorine displacement by amines or alkoxides) . This approach reduces trial-and-error experimentation.
Q. How can contradictory data on synthetic yields be resolved?
- Methodological Answer : Systematically vary reaction parameters (solvent polarity, temperature, catalysts) and analyze by DOE (Design of Experiments). For example, Fe(acac)-catalyzed reactions (used in β-lactam synthesis) show sensitivity to solvent coordination effects . Compare results with computational predictions to identify outliers .
Q. What methodologies are effective for studying this compound’s role as a kinase inhibitor precursor?
- Methodological Answer : Perform docking studies using software like AutoDock Vina to predict binding affinities with kinase active sites (e.g., JAK2 or EGFR). Experimental validation via enzyme inhibition assays (IC) is critical. Similar workflows were applied to LY2784544, a pyridazine-based kinase inhibitor .
Q. How can researchers optimize reaction conditions for scale-up in academic labs?
- Methodological Answer : Apply principles from reaction fundamentals and reactor design (e.g., heat/mass transfer optimization). For heterocyclic systems like pyrrolopyridines, flow chemistry setups improve reproducibility and safety. Reference CRDC subclass RDF2050112 for reactor design best practices .
Q. What strategies mitigate stability issues during storage?
- Methodological Answer : Conduct accelerated stability studies under varying conditions (humidity, light, temperature). Use LC-MS to track degradation products. For moisture-sensitive analogs (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidines), storage under inert gas with molecular sieves is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
